
2-(2,3,4-Trimethoxyphenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol moiety substituted with a 2,3,4-trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclohexanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group to form the desired alcohol.
Step 1 Formation of Intermediate:
Step 2 Reduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexanone.
Reduction: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trimethoxyphenyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cycloheptanol
- 2-(2,3,4-Trimethoxyphenyl)cyclopentanol
- 2-(2,3,4-Trimethoxyphenyl)cyclohexanone
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
92730-59-1 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O4/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-6-4-5-7-12(10)16/h8-10,12,16H,4-7H2,1-3H3 |
InChI-Schlüssel |
RDBXVOVIDBTYAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2CCCCC2O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
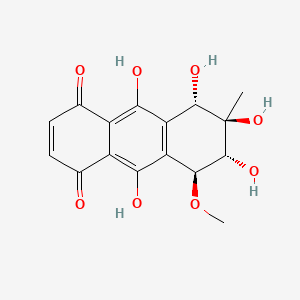
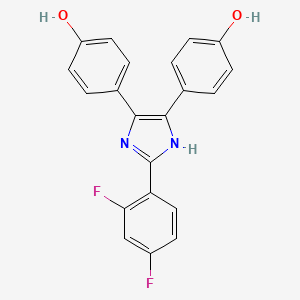
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
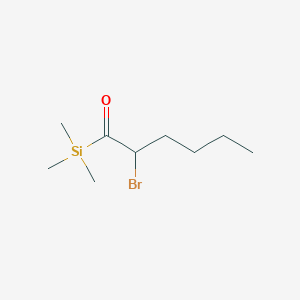
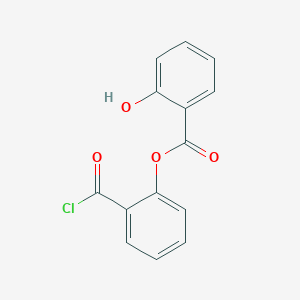
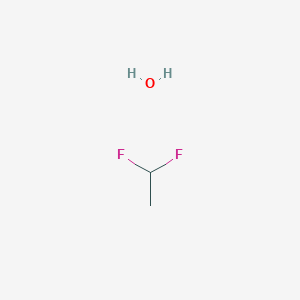
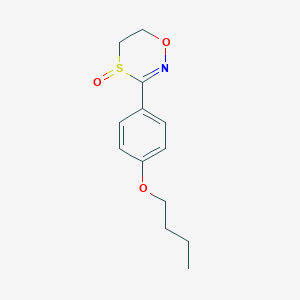
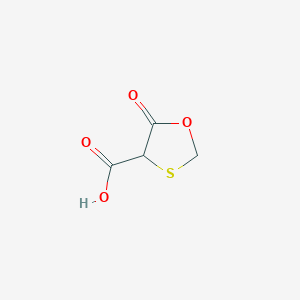

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
